molecular formula C15H16INO3 B8251726 Tert-butyl 3-acetyl-4-iodoindole-1-carboxylate

Tert-butyl 3-acetyl-4-iodoindole-1-carboxylate

Cat. No.: B8251726
M. Wt: 385.20 g/mol
InChI Key: WIUZUXBKDPWYGN-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetyl-4-iodoindole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, an acetyl group, and an iodine atom attached to the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-acetyl-4-iodoindole-1-carboxylate typically involves multiple steps starting from commercially available indole derivatives. One common method includes the following steps:

    Formylation: The indole derivative is first formylated at the 3-position using Vilsmeier-Haack reaction conditions.

    Protection: The formyl group is then protected by converting it into a tert-butyl ester.

    Iodination: The 4-position of the indole ring is iodinated using iodine and a suitable oxidizing agent.

    Acetylation: Finally, the acetyl group is introduced at the 3-position through an acetylation reaction using acetic anhydride and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-acetyl-4-iodoindole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

    Substitution: Formation of substituted indoles.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl or alkyne-linked indoles.

Scientific Research Applications

Tert-butyl 3-acetyl-4-iodoindole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-4-iodoindole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the acetyl group can influence its binding affinity and specificity towards these targets. The compound may also participate in signaling pathways, leading to cellular responses.

Comparison with Similar Compounds

Tert-butyl 3-acetyl-4-iodoindole-1-carboxylate can be compared with other indole derivatives, such as:

    Tert-butyl 3-acetylindole-1-carboxylate: Lacks the iodine atom, which may result in different reactivity and biological activity.

    Tert-butyl 4-iodoindole-1-carboxylate:

    3-Acetyl-4-iodoindole: Lacks the tert-butyl ester group, influencing its solubility and stability.

The uniqueness of this compound lies in the combination of these functional groups, which provides a versatile platform for chemical modifications and biological studies.

Properties

IUPAC Name

tert-butyl 3-acetyl-4-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO3/c1-9(18)10-8-17(14(19)20-15(2,3)4)12-7-5-6-11(16)13(10)12/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUZUXBKDPWYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=C1C(=CC=C2)I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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